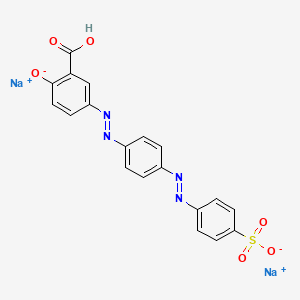
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and printing. The compound is characterized by its complex molecular structure, which includes multiple azo groups and a salicylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate typically involves the diazotization of sulphanilic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. The process can be summarized as follows:
Diazotization: Sulphanilic acid is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Coupling: The diazonium salt is then coupled with salicylic acid in a basic medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustments to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitro groups.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products vary depending on the substituent introduced.
科学研究应用
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory agent.
Industry: Widely used in textile dyeing, leather processing, and as a colorant in various products.
作用机制
The mechanism of action of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, affecting their function and stability. The pathways involved include:
Binding to proteins: Alters protein conformation and activity.
Interaction with nucleic acids: Can intercalate between DNA bases, affecting replication and transcription.
相似化合物的比较
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is unique due to its specific structure and properties. Similar compounds include:
- Acid mordant Orange 6
- Benzoic acid, 2-hydroxy-5-4-(4-sulfophenyl)azophenylazo-, disodium salt
- Acid chrome orange G
- Acid leather orange CG
These compounds share similar azo structures but differ in their specific functional groups and applications. This compound stands out due to its stability and versatility in various applications.
属性
CAS 编号 |
3564-27-0 |
|---|---|
分子式 |
C19H14N4NaO6S+ |
分子量 |
449.4 g/mol |
IUPAC 名称 |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
InChI 键 |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. 26520; NSC 11712; NSC-11712; NSC11712. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


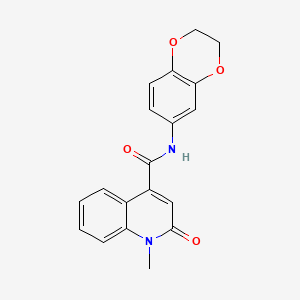

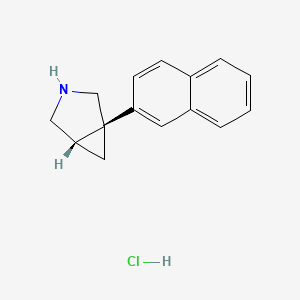
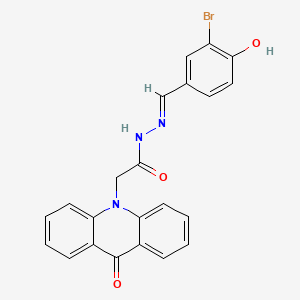


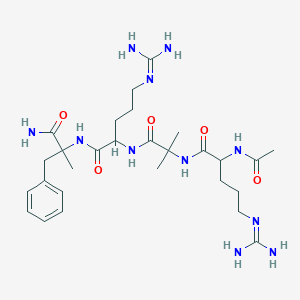
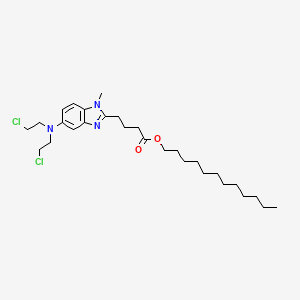

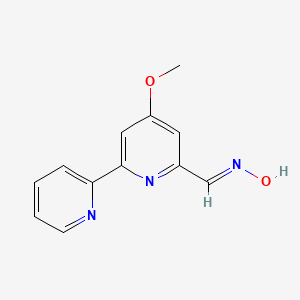
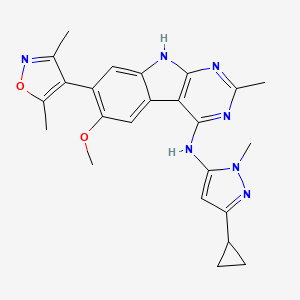
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
